molecular formula C21H18F4N2O B8313916 6-Fluoro-9-(((2-(trifluoromethyl)phenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol CAS No. 104628-35-5

6-Fluoro-9-(((2-(trifluoromethyl)phenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol

Cat. No. B8313916
M. Wt: 390.4 g/mol
InChI Key: LSWZHJUDTDSZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-9-(((2-(trifluoromethyl)phenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol is a useful research compound. Its molecular formula is C21H18F4N2O and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-9-(((2-(trifluoromethyl)phenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-9-(((2-(trifluoromethyl)phenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

104628-35-5

Product Name

6-Fluoro-9-(((2-(trifluoromethyl)phenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol

Molecular Formula

C21H18F4N2O

Molecular Weight

390.4 g/mol

IUPAC Name

6-fluoro-9-[[2-(trifluoromethyl)phenyl]methylamino]-1,2,3,4-tetrahydroacridin-1-ol

InChI

InChI=1S/C21H18F4N2O/c22-13-8-9-14-17(10-13)27-16-6-3-7-18(28)19(16)20(14)26-11-12-4-1-2-5-15(12)21(23,24)25/h1-2,4-5,8-10,18,28H,3,6-7,11H2,(H,26,27)

InChI Key

LSWZHJUDTDSZPN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C3=C(C=C(C=C3)F)N=C2C1)NCC4=CC=CC=C4C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled solution of 5.7 g of 3,4-dihydro-6-fluoro-9-(2-trifluoromethylbenzylamino)acridin-1(2H)-one in 80 ml of tetrahydrofuran was added 7.5 ml of 1 molar solution of lithium aluminium hydride in THF. This was stirred for 0.5 hour and then quenched with 6 ml of saturated ammonium chloride solution. The inorganics were filtered, rinsed with ethyl acetate and the combined organics were dried over anhydrous magnesium sulfate. This was concentrated to a solid which was triturated with ether to give 5.1 g of a powder. This was twice recrystallized from ethyl acetate/hexane to give 3.1 g of analytically pure crystals, mp 149°-153° C.
Name
3,4-dihydro-6-fluoro-9-(2-trifluoromethylbenzylamino)acridin-1(2H)-one
Quantity
5.7 g
Type
reactant
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Synthesis routes and methods II

Procedure details

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O=C1CCCc2nc3cc(F)ccc3c(NCc3ccccc3C(F)(F)F)c21
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Synthesis routes and methods III

Procedure details

To a cooled solution of 5.7 g of 3,4-dihydro-6-fluoro-9-(2-trifluoromethylbenzylamino)acridin-1(2H)-one in 80 ml of tetrahydrofuran was added 7.5 ml of 1 of molar solution of lithium aluminum hydride in THF. This was stirred for 0.5 hour and then quenched with 6 ml of saturated ammonium chloride solution. The inorganics were filtered, rinsed with ethyl acetate and the combined organics were dried over anhydrous magnesium sulfate. This was concentrated to a solid which was triturated with ether to give 5.1 g of a powder. This was twice recrystallized from ethyl acetate/hexane to give 3.1 g of analytically pure crystals, mp 149°-153° C.
Name
3,4-dihydro-6-fluoro-9-(2-trifluoromethylbenzylamino)acridin-1(2H)-one
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
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Quantity
80 mL
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0 (± 1) mol
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